molecular formula C9H5F5O B2791867 4-(Perfluoroethyl)benzaldehyde CAS No. 884602-82-8

4-(Perfluoroethyl)benzaldehyde

Cat. No.: B2791867
CAS No.: 884602-82-8
M. Wt: 224.13
InChI Key: HZUOUAVIYNXFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Perfluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a perfluoroethyl group and an aldehyde group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the perfluoroethyl group. These properties make it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUOUAVIYNXFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde undergoes fluorination to introduce the perfluoroethyl group. This reaction is often carried out under controlled conditions to ensure the selective substitution of the halogen with the perfluoroethyl group.

Industrial Production Methods

Industrial production of 4-(Perfluoroethyl)benzaldehyde may involve large-scale halogen-exchange reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoroethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The perfluoroethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 4-(Perfluoroethyl)benzoic acid

    Reduction: 4-(Perfluoroethyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Perfluoroethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of fluorinated compounds’ effects on biological systems.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism by which 4-(Perfluoroethyl)benzaldehyde exerts its effects is primarily through its interactions with various molecular targets. The perfluoroethyl group significantly influences the compound’s reactivity and interactions due to its strong electron-withdrawing properties. This can affect the compound’s binding affinity to enzymes and receptors, altering biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-Fluorobenzaldehyde
  • 4-Chlorobenzaldehyde

Comparison

4-(Perfluoroethyl)benzaldehyde is unique due to the presence of the perfluoroethyl group, which imparts distinct electronic and steric effects compared to other similar compounds. This makes it more resistant to metabolic degradation and enhances its stability under various conditions. The perfluoroethyl group also influences the compound’s reactivity, making it a valuable intermediate in the synthesis of fluorinated organic compounds .

Biological Activity

4-(Perfluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde with potential biological activities that have garnered attention in recent research. This compound is structurally characterized by a perfluoroethyl group attached to a benzaldehyde moiety, which influences its chemical reactivity and biological interactions. The following sections provide an overview of its biological activity, including antibacterial properties, potential applications in drug development, and relevant case studies.

The introduction of fluorinated groups in organic compounds often enhances their lipophilicity and metabolic stability, which can lead to increased biological activity. This compound is synthesized through various methods, including the functionalization of benzaldehyde derivatives with perfluoroalkyl groups, which has implications for its interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzaldehyde derivatives, including this compound. Benzaldehyde itself has demonstrated the ability to modulate the effectiveness of antibiotics against certain bacterial strains. For instance, it has been shown that the combination of benzaldehyde with fluoroquinolones can reduce the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, suggesting a synergistic effect that could enhance antibiotic efficacy .

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

CompoundBacterial StrainMIC (μg/mL)Effect on Antibiotic
BenzaldehydeStaphylococcus aureus850Reduces MIC of Norfloxacin
This compoundBacillus anthracisTBDTBD
This compoundPantoea conspicuaTBDTBD

Note: TBD = To Be Determined based on further studies.

The antibacterial mechanism of benzaldehyde derivatives may involve disruption of bacterial cell membranes and interference with metabolic processes. Studies suggest that phenolic compounds can interact with bacterial membranes, leading to increased permeability and enhanced uptake of antibiotics . This mechanism is crucial for understanding how this compound might function as an antibiotic modulator.

Case Studies

  • Antibiotic Modulation : A study investigated the effects of benzaldehyde on various bacterial strains, revealing that it could significantly lower the MIC of antibiotics like norfloxacin and ciprofloxacin when used in combination. This indicates a potential role for this compound in enhancing antibiotic treatments against resistant strains .
  • Antioxidant Properties : Research on related compounds suggests that modifications in the structure of benzaldehyde can lead to varying antioxidant activities. For example, polyfluoroalkyl-containing compounds have shown promise in antioxidant assays such as ABTS and FRAP tests . While specific data on this compound is limited, this trend emphasizes the importance of structural variations in determining biological activity.

Potential Applications

Given its unique properties, this compound could be explored for several applications:

  • Drug Development : Its ability to modulate antibiotic activity positions it as a candidate for developing new antimicrobial agents.
  • Antioxidant Formulations : The potential antioxidant properties may allow it to be used in formulations aimed at reducing oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.